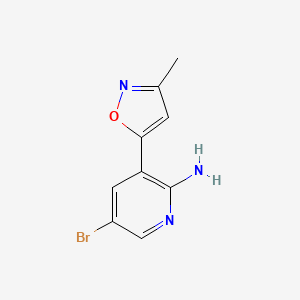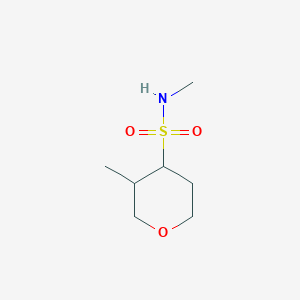
Butanethioic acid, S-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanethioic acid, S-ethyl ester is an organic compound with the molecular formula C6H12OS. It is a thioester, which means it contains a sulfur atom replacing the oxygen atom in the ester functional group. This compound is known for its distinctive odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butanethioic acid, S-ethyl ester can be synthesized through the esterification of butanethioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of macroporous polymeric acid catalysts can enable direct esterification of carboxylic acids and alcohols at moderate temperatures without the need for water removal .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiols and other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various thioester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various thioester derivatives.
Applications De Recherche Scientifique
Butanethioic acid, S-ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of flavors and fragrances due to its distinctive odor.
Mécanisme D'action
The mechanism of action of butanethioic acid, S-ethyl ester involves its interaction with various molecular targets. The sulfur atom in the thioester group can participate in nucleophilic and electrophilic reactions, leading to the formation of various intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
Butanethioic acid, S-methyl ester: This compound has a similar structure but with a methyl group instead of an ethyl group.
S-Methyl 3-methylbutanethioate: Another thioester with a different alkyl group, used in similar applications.
Butanethioic acid, S-3-hydroxy-2-octanamidoethyl ester: A more complex thioester with additional functional groups, used in specialized applications.
Uniqueness: Butanethioic acid, S-ethyl ester is unique due to its specific alkyl group, which can influence its reactivity and interactions with other molecules. This makes it suitable for particular applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C6H12OS |
|---|---|
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
S-ethyl butanethioate |
InChI |
InChI=1S/C6H12OS/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3 |
Clé InChI |
WLJXESLORBMHBD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one](/img/structure/B12327972.png)
![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)

![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)




![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
